

# Quantum chemical calculations for trichloropyrimidine-2-carbonitrile

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An In-depth Technical Guide to the Quantum Chemical Analysis of 4,5,6-**Trichloropyrimidine- 2-carbonitrile** 

# For Researchers, Scientists, and Drug Development Professionals Abstract

4,5,6-**Trichloropyrimidine-2-carbonitrile** is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its electron-deficient pyrimidine ring, substituted with three chlorine atoms and a cyano group, offers multiple sites for nucleophilic substitution and other chemical transformations.[1][2] Understanding the molecule's structural, electronic, and vibrational properties is paramount for predicting its reactivity and designing new synthetic pathways. This guide outlines a comprehensive computational and experimental workflow for the detailed characterization of 4,5,6-**trichloropyrimidine-2-carbonitrile** using quantum chemical calculations and standard spectroscopic techniques. While no dedicated computational studies have been published for this specific molecule, the methodologies presented here are based on established protocols for similar cyanopyrimidine and chloropyrimidine derivatives.[3][4][5]

## **Proposed Quantum Chemical Calculation Protocol**

### Foundational & Exploratory





Density Functional Theory (DFT) is a robust method for investigating the molecular structure and electronic properties of organic molecules.[7] The recommended approach for 4,5,6-trichloropyrimidine-2-carbonitrile involves geometry optimization and subsequent frequency and electronic property calculations.

#### Methodology:

- Software: Gaussian 09 or a comparable quantum chemistry package.[8][9]
- Method: Density Functional Theory (DFT).
- Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used and has shown good agreement with experimental data for related heterocyclic systems.[5][6][10]
- Basis Set: 6-311++G(d,p). This Pople-style basis set is recommended for its balance of accuracy and computational cost, providing a good description of electron distribution, polarization, and diffuse functions, which are important for a molecule with multiple heteroatoms and lone pairs.[6][10]
- Environment: The calculations should be performed in the gas phase to obtain the intrinsic properties of the molecule, free from solvent effects.
- Calculation Steps:
  - Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
  - Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict
    the infrared (IR) and Raman spectra. These theoretical spectra can be compared with
    experimental data to validate the computational model. Calculated frequencies are often
    scaled by a factor (e.g., ~0.96) to better match experimental values.[10]
  - Electronic Property Analysis: Key electronic descriptors are calculated from the optimized geometry, including the Highest Occupied Molecular Orbital (HOMO) and Lowest



Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular dipole moment.[11][12]

## **Data Presentation: Predicted Molecular Properties**

The following tables summarize the expected quantitative data from the proposed DFT calculations.

### **Table 1: Predicted Geometrical Parameters**

The atom numbering corresponds to the molecular diagram in Figure 2.



Parameter	Bond/Angle	Predicted Value
Bond Lengths	(Å)	_
C2-N1	1.325	_
N1-C6	1.338	_
C6-C5	1.395	_
C5-C4	1.398	_
C4-N3	1.335	_
N3-C2	1.328	_
C2-C7	1.440	_
C7-N8	1.158	_
C4-Cl9	1.725	_
C5-Cl10	1.720	_
C6-Cl11	1.726	_
Bond Angles	(°)	_
N1-C2-N3	127.5	_
C2-N3-C4	115.0	_
N3-C4-C5	127.0	_
C4-C5-C6	114.5	_
C5-C6-N1	126.8	_
C6-N1-C2	115.2	_
N1-C2-C7	116.2	_
N3-C2-C7	116.3	_
C2-C7-N8	179.5	_
CI9-C4-N3	115.5	_
		_



Cl10-C5-C4	122.0
Cl11-C6-N1	115.4

## **Table 2: Predicted Vibrational Frequencies**

Selected key vibrational modes are presented. A full list would include all 3N-6 = 33 normal modes.

Wavenumber (cm <sup>-1</sup> , scaled)	Intensity (IR)	Assignment
~2245	High	C≡N stretching
~1560	High	Pyrimidine ring C=N stretching
~1545	Medium	Pyrimidine ring C=C stretching
~1420	Medium	Pyrimidine ring deformation
~1250	High	C-C stretching
~850	High	C-Cl stretching (asymmetric)
~780	Medium	C-Cl stretching (symmetric)
~550	Medium	Ring breathing mode

# **Table 3: Predicted Electronic and Global Reactivity Descriptors**

These parameters provide insight into the molecule's stability and reactivity.[13][14]



Property	Symbol	Predicted Value
HOMO Energy	ЕНОМО	-7.85 eV
LUMO Energy	ELUMO	-2.15 eV
HOMO-LUMO Energy Gap	ΔΕ	5.70 eV
Dipole Moment	μ	3.50 Debye
Ionization Potential	I ≈ -EHOMO	7.85 eV
Electron Affinity	A≈-ELUMO	2.15 eV
Global Hardness	η = (I-A)/2	2.85 eV
Electronegativity	χ = (I+A)/2	5.00 eV

# Experimental Protocols Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile

The synthesis can be achieved via a multi-step route starting from 4,6-dichloro-2-(methylthio)pyrimidine.[1][15]

#### Materials:

- 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile
- Trifluoroacetic acid (TFA)
- Phosphorus pentachloride (PCI<sub>5</sub>)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Diethyl ether (Et<sub>2</sub>O)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- · Silica gel for column chromatography

#### Procedure:



- A stirred mixture of 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (0.200 mmol) in TFA
  (2 mL) is heated to approximately 72 °C for 2 hours, or until TLC indicates complete
  consumption of the starting material.[1]
- The solvent is removed by evaporation under reduced pressure.
- To the crude residue, PCl<sub>5</sub> (2.00 mmol) and POCl<sub>3</sub> (2 mL) are added. The mixture is stirred at 106 °C for 2 hours.[1]
- After cooling, the reaction mixture is carefully quenched by the addition of  $Et_2O$  (20 mL) and  $H_2O$  (10 mL).
- The layers are separated, and the aqueous layer is extracted with an additional portion of Et<sub>2</sub>O (10 mL).
- The combined organic phases are dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is evaporated.
- The crude product is purified by silica gel column chromatography (eluent: n-hexane/DCM 60:40) to yield 4,5,6-**trichloropyrimidine-2-carbonitrile**.[1]

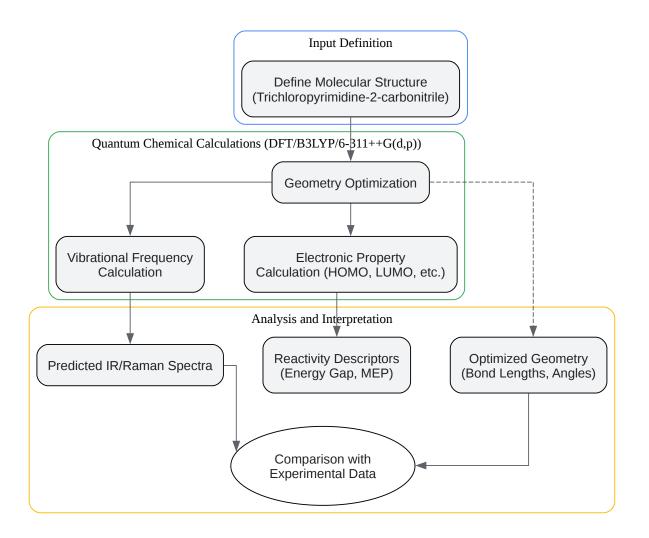
### **Spectroscopic Characterization**

- Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra should be recorded to confirm the carbon framework. The characteristic signal for the nitrile carbon (C≡N) is expected around 113-115 ppm.[16]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify functional groups. The most prominent peak will be the sharp, strong absorption of the C≡N stretch, expected in the range of 2230-2250 cm<sup>-1</sup>. Other key absorptions will correspond to the pyrimidine ring C=N and C=C stretching vibrations (1500-1600 cm<sup>-1</sup>) and C-Cl stretches (700-900 cm<sup>-1</sup>).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the precise mass and isotopic distribution pattern characteristic of a molecule containing three chlorine atoms.



# Visualization of Workflow and Molecular Structure Diagram 1: Computational Workflow

The logical flow of the proposed quantum chemical analysis is depicted below.



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Caption: Logical workflow for quantum chemical calculations.

## **Diagram 2: Molecular Structure and Atom Numbering**

The following diagram illustrates the optimized molecular structure with the atom numbering scheme used in Table 1.

Caption: Structure of 4,5,6-trichloropyrimidine-2-carbonitrile.

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